
1,3-Dicyclohex-2-en-1-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dicyclohex-2-en-1-ylurea is an organic compound with the molecular formula C₁₃H₂₀N₂O It is a derivative of urea, characterized by the presence of two cyclohexene rings attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dicyclohex-2-en-1-ylurea can be synthesized through the reaction of cyclohexylamine with S,S-dimethyl dithiocarbonate. The reaction typically involves the following steps:
Formation of Intermediate: Cyclohexylamine reacts with S,S-dimethyl dithiocarbonate to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1,3-Dicyclohex-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield cyclohexanone derivatives.
Reduction: May yield cyclohexylamine derivatives.
Substitution: May yield halogenated or alkylated derivatives.
科学的研究の応用
1,3-Dicyclohex-2-en-1-ylurea has several scientific research applications, including:
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Polymer Chemistry: Employed in the synthesis of polymers with unique characteristics.
作用機序
The mechanism of action of 1,3-Dicyclohex-2-en-1-ylurea involves its interaction with molecular targets such as enzymes or receptors. For example, it acts as a potent and selective inhibitor of soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation. The compound binds to the active site of the enzyme, inhibiting its activity and leading to physiological effects such as reduced blood pressure .
類似化合物との比較
Similar Compounds
1,3-Dicyclohexylurea: Similar in structure but lacks the double bonds in the cyclohexene rings.
N,N’-Dicyclohexylurea: Another derivative of urea with similar properties.
Uniqueness
1,3-Dicyclohex-2-en-1-ylurea is unique due to the presence of double bonds in the cyclohexene rings, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts. This structural feature allows for specific interactions with molecular targets, making it valuable in various applications.
特性
CAS番号 |
33024-59-8 |
|---|---|
分子式 |
C13H20N2O |
分子量 |
220.31 g/mol |
IUPAC名 |
1,3-di(cyclohex-2-en-1-yl)urea |
InChI |
InChI=1S/C13H20N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h3,5,7,9,11-12H,1-2,4,6,8,10H2,(H2,14,15,16) |
InChIキー |
IEYAYVJQBUSPCE-UHFFFAOYSA-N |
正規SMILES |
C1CC=CC(C1)NC(=O)NC2CCCC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
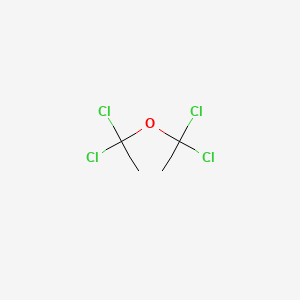
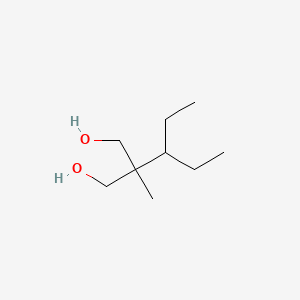
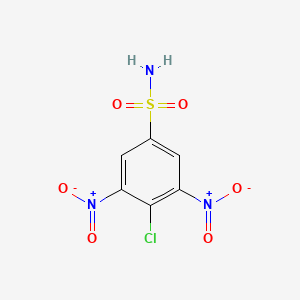
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
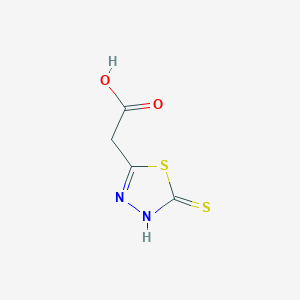
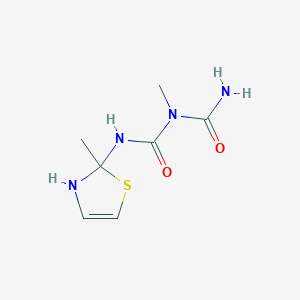
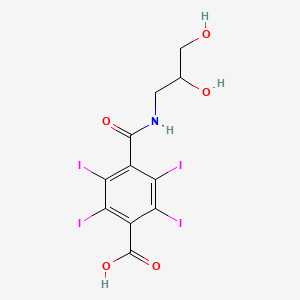
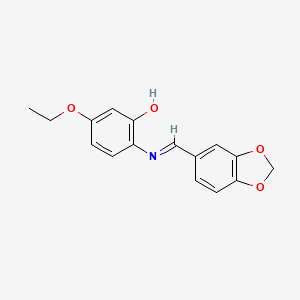
![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
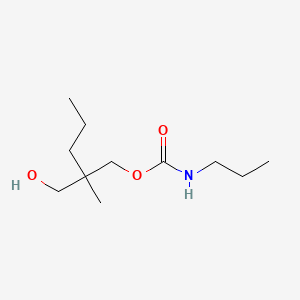
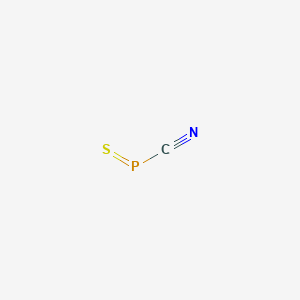

![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
